4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
CAS No.: 900000-36-4
Cat. No.: VC4305607
Molecular Formula: C24H21N3OS
Molecular Weight: 399.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900000-36-4 |
|---|---|
| Molecular Formula | C24H21N3OS |
| Molecular Weight | 399.51 |
| IUPAC Name | 4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C24H21N3OS/c28-24-26-23(29-16-19-7-3-6-18-5-1-2-8-20(18)19)21-9-4-10-22(21)27(24)15-17-11-13-25-14-12-17/h1-3,5-8,11-14H,4,9-10,15-16H2 |
| Standard InChI Key | KRCNDZFFNMCXIY-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CC5=CC=NC=C5 |
Introduction
The compound 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex heterocyclic molecule that combines structural elements from naphthalene, pyridine, and cyclopenta[d]pyrimidine. This unique structure makes it a promising candidate for pharmaceutical research due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific details for this exact compound are not provided, similar compounds often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Techniques like chromatography are commonly used for purification.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | Not specified | Not specified | Potential medicinal applications |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory, potential 5-LOX inhibitor |
| 4-[1-methyl-1-(naphthalen-2-ylmethyl)-2H-pyridin-1-ium-4-yl]pyridine | C22H21N2+ | 313.4 g/mol | No specific biological activity reported |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume